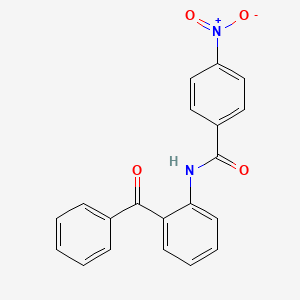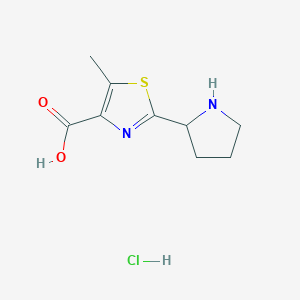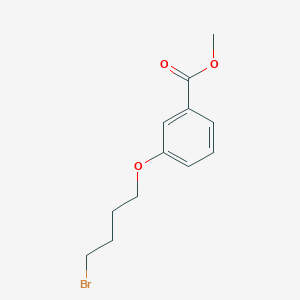
Methyl 3-(4-bromobutoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of brominated benzoate esters is well-documented in the literature. For instance, the total synthesis of a complex brominated natural product starting from a brominated phenyl methanol derivative is described, highlighting the use of bromination and demethylation steps . Similarly, the synthesis of various brominated esters through condensation reactions, bromination-dehydrobromination sequences, and Reformatsky reactions with aldehydes in the presence of zinc is reported . These methods could potentially be adapted for the synthesis of Methyl 3-(4-bromobutoxy)benzoate by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated benzoate esters is often elucidated using spectroscopic techniques and quantum chemical studies. For example, the structure of a phenylhydrazone derivative of methyl benzoate was determined using NMR, IR, UV-Vis spectroscopies, and X-ray diffraction . Density Functional Theory (DFT) calculations were used to optimize molecular structure and predict vibrational frequencies, NMR chemical shifts, and other properties . These techniques could be employed to analyze the molecular structure of Methyl 3-(4-bromobutoxy)benzoate.
Chemical Reactions Analysis
The reactivity of brominated benzoate esters is explored through various chemical reactions. The influence of substituents on the reactivity and the formation of different products depending on the reaction conditions are discussed . For example, the reaction of methyl 3-bromomethylbut-3-enoate with different aldehydes in the presence of zinc is described, leading to various products including isotretinoin . These studies provide a foundation for predicting the chemical reactions that Methyl 3-(4-bromobutoxy)benzoate might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzoate esters are characterized in several papers. The influence of solvents on the reactivity and properties of these compounds is examined using the Polarizable Continuum Model (PCM) . Additionally, the non-linear optical (NLO) properties and other descriptors such as ionization energy, hardness, and electrophilicity are calculated to predict the behavior of these molecules . The crystal structures of related compounds are compared to understand intermolecular interactions and packing in the solid state . These analyses are relevant for assessing the properties of Methyl 3-(4-bromobutoxy)benzoate.
Applications De Recherche Scientifique
Crystal Structure Analysis
Methyl 3-(4-bromobutoxy)benzoate and related compounds have been studied for their crystal structures. In a study by Suchetan et al. (2016), the crystal structures of two bromo–hydroxy–benzoic acid derivatives, including a compound similar to Methyl 3-(4-bromobutoxy)benzoate, were analyzed. This research showed that these compounds form two-dimensional architectures primarily through C—H⋯O hydrogen bonds and Br⋯O interactions (Suchetan et al., 2016).
Synthesis of Bioactive Compounds
Methyl 3-(4-bromobutoxy)benzoate and its derivatives are important intermediates in the synthesis of various bioactive compounds. Lou Hong-xiang (2012) described the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, a key intermediate for the total synthesis of bisbibenzyls, a series of natural products with diverse biological activities. The study optimized the reaction conditions affecting yield, identifying the best catalysts and condensing agents for the synthesis (Lou Hong-xiang, 2012).
Fluorescence Probe Properties
The derivatives of Methyl 3-(4-bromobutoxy)benzoate have been studied for their fluorescence probe properties. Singh and Darshi (2002) conducted absorption and fluorescence spectral studies on compounds including methyl 4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzoate. The study explored the binding site of these probes in micelles and vesicles, revealing that in micelles, the compounds occupy the polar interfacial regions, whereas in vesicles, they are located deep inside the hydrophobic bilayer. This indicates potential applications in bioimaging and diagnostics (Singh & Darshi, 2002).
Mesomorphic and Fluorescence Properties
The mesomorphic and fluorescence properties of methyl 4-(4-alkoxystyryl)benzoates, related to Methyl 3-(4-bromobutoxy)benzoate, have been synthesized and studied by Muhammad et al. (2016). This research provides insights into the thermal stability and liquid crystalline behavior of these compounds, which could be relevant for applications in materials science, particularly in the development of liquid crystal displays (Muhammad et al., 2016).
Propriétés
IUPAC Name |
methyl 3-(4-bromobutoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-15-12(14)10-5-4-6-11(9-10)16-8-3-2-7-13/h4-6,9H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIREJQHCVPLLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-bromobutoxy)benzoate | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2528485.png)
![1-(3-Chlorophenyl)-4-{[2-methyl-5-(4-methyl-1,3-thiazol-2-yl)-3-thienyl]sulfonyl}piperazine](/img/structure/B2528486.png)
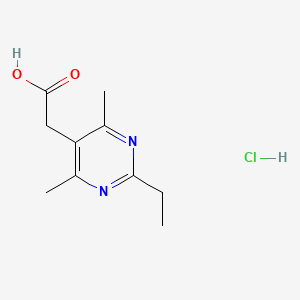
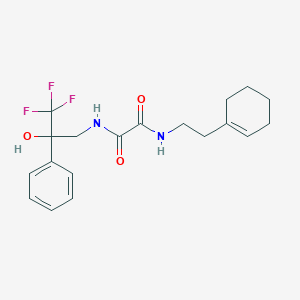
![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine](/img/structure/B2528492.png)
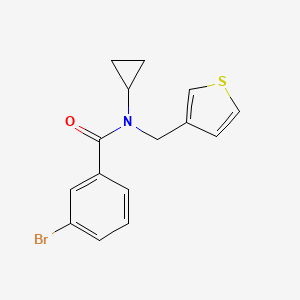
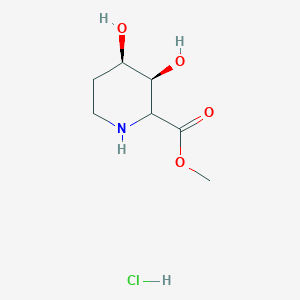
![8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2528499.png)
![(4-Fluorophenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2528500.png)
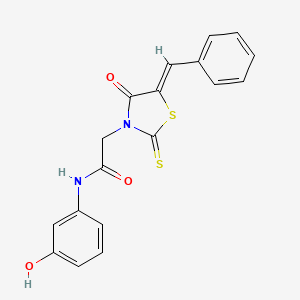
![5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2528502.png)
![5-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2528503.png)
